molecular formula C27H31N3O4 B304110 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B304110
M. Wt: 461.6 g/mol
InChI Key: OBCRCHJBRBQJGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as DMQX and is a potent antagonist of the ionotropic glutamate receptors.

Mechanism of Action

DMQX acts as a competitive antagonist of the ionotropic glutamate receptors, specifically the AMPA and kainate receptors. It binds to the receptor site and prevents the binding of glutamate, which is the endogenous ligand for these receptors. This results in the inhibition of the excitatory neurotransmission mediated by these receptors.
Biochemical and Physiological Effects:
DMQX has been shown to have various biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation (LTP), which is a process involved in synaptic plasticity and learning and memory. DMQX has also been shown to have anticonvulsant effects, which make it a potential therapeutic agent for the treatment of epilepsy. Additionally, DMQX has been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of DMQX is its potency and specificity as an antagonist of the ionotropic glutamate receptors. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of DMQX is its potential toxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of DMQX. One potential direction is the development of DMQX derivatives with improved potency and specificity for the ionotropic glutamate receptors. Another potential direction is the study of the role of DMQX in other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, the potential therapeutic use of DMQX in the treatment of epilepsy and other neurodegenerative disorders warrants further investigation.

Synthesis Methods

The synthesis of DMQX involves the reaction of 2,4-dimethoxybenzaldehyde with methylamine to form the intermediate product, 2,4-dimethoxy-N-methylbenzylamine. This intermediate is then reacted with 2,7,7-trimethylbicyclo[2.2.1]heptan-2-one and 4-methyl-2-pyridinecarboxylic acid to form the final product, DMQX.

Scientific Research Applications

DMQX has been extensively studied for its potential use in scientific research. It has been shown to be a potent antagonist of the ionotropic glutamate receptors, which are involved in various physiological processes such as synaptic plasticity, learning, and memory. DMQX has been used to study the role of glutamate receptors in various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.

properties

Product Name

4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molecular Formula

C27H31N3O4

Molecular Weight

461.6 g/mol

IUPAC Name

4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C27H31N3O4/c1-15-9-10-28-22(11-15)30-26(32)23-16(2)29-19-13-27(3,4)14-20(31)25(19)24(23)18-8-7-17(33-5)12-21(18)34-6/h7-12,24,29H,13-14H2,1-6H3,(H,28,30,32)

InChI Key

OBCRCHJBRBQJGJ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=C(C=C(C=C4)OC)OC)C(=O)CC(C3)(C)C)C

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=C(C=C(C=C4)OC)OC)C(=O)CC(C3)(C)C)C

Pictograms

Irritant

Origin of Product

United States

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